Cas no 17229-98-0 (b-D-Lyxofuranoside, methyl 2,3-anhydro-5-O-(triphenylmethyl)-)
17229-98-0 structure
Product Name:b-D-Lyxofuranoside, methyl 2,3-anhydro-5-O-(triphenylmethyl)-
CAS No:17229-98-0
MF:C25H24O4
MW:388.455667495728
CID:234531
PubChem ID:268999
Update Time:2025-04-19
b-D-Lyxofuranoside, methyl 2,3-anhydro-5-O-(triphenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- b-D-Lyxofuranoside, methyl 2,3-anhydro-5-O-(triphenylmethyl)-
- DTXSID50938122
- 17229-98-0
- Methyl 2,3-anhydro-5-O-(triphenylmethyl)pentofuranoside
- Methyl 2,3-anhydro-5-O-trityl-.alpha.-d-ribofuranoside
- Methyl 2,3-anhydro-5-O-tritylpentofuranoside #
- NSC-109517
- NSC109517
- IPTGADYNRWJWSJ-UHFFFAOYSA-N
-
- Inchi: 1S/C25H24O4/c1-26-24-23-22(29-23)21(28-24)17-27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24H,17H2,1H3
- InChI Key: IPTGADYNRWJWSJ-UHFFFAOYSA-N
- SMILES: O1C2C(OC)OC(COC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)C12
Computed Properties
- Exact Mass: 388.16752
- Monoisotopic Mass: 388.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 40.2Ų
Experimental Properties
- Density: 1.23
- Boiling Point: 506.4°Cat760mmHg
- Flash Point: 135.3°C
- Refractive Index: 1.628
- PSA: 40.22
b-D-Lyxofuranoside, methyl 2,3-anhydro-5-O-(triphenylmethyl)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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